molecular formula C17H15NO2 B13595967 3-Acetyl-4-(phenylmethoxy)indole

3-Acetyl-4-(phenylmethoxy)indole

Cat. No.: B13595967
M. Wt: 265.31 g/mol
InChI Key: JFYDCVRLRXCYMB-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one is a chemical compound with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol It is characterized by the presence of an indole core substituted with a benzyloxy group at the 4-position and an ethanone group at the 1-position

Preparation Methods

The synthesis of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-benzyloxyindole, which is achieved by reacting indole with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Ethanone Group:

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group enhances the compound’s binding affinity to these targets, while the indole core facilitates its integration into biological systems. The ethanone group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one can be compared with other indole derivatives, such as:

The uniqueness of 1-[4-(benzyloxy)-1H-indol-3-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-(4-phenylmethoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H15NO2/c1-12(19)14-10-18-15-8-5-9-16(17(14)15)20-11-13-6-3-2-4-7-13/h2-10,18H,11H2,1H3

InChI Key

JFYDCVRLRXCYMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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